BENGHE Foundational & Exploratory

Check Availability & Pricing

Eclitasertib (SAR443122): A Technical Overview
of its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Eclitasertib

Cat. No.: B8217943

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclitasertib (also known as SAR443122 and DNL758) is a potent and selective, peripherally
restricted, orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-
Protein Kinase 1 (RIPK1).[1][2][3] Developed by Denali Therapeutics and currently under
clinical investigation by Sanofi, Eclitasertib is being evaluated for the treatment of various
inflammatory and autoimmune diseases.[4] RIPK1 is a critical signaling protein involved in the
regulation of inflammation and programmed cell death (necroptosis), making it a compelling
therapeutic target for a range of pathological conditions.[2] This technical guide provides an in-
depth overview of the discovery, mechanism of action, chemical synthesis, and clinical
development of Eclitasertib.

Discovery and Rationale

Eclitasertib was discovered by scientists at Denali Therapeutics as part of a dedicated effort to
identify novel inhibitors of the RIPK1 kinase.[4] The rationale for targeting RIPK1 stems from its
central role in mediating inflammatory signaling pathways and executing necroptotic cell death.
Dysregulation of RIPK1 activity has been implicated in the pathogenesis of numerous
inflammatory conditions, including ulcerative colitis, cutaneous lupus erythematosus, and
rheumatoid arthritis. By selectively inhibiting the kinase function of RIPK1, Eclitasertib aims to
mitigate the downstream inflammatory cascade and prevent tissue damage associated with
these diseases.
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Mechanism of Action and Signaling Pathway

Eclitasertib exerts its therapeutic effect by inhibiting the kinase activity of RIPK1.[5] RIPK1 is a
key upstream regulator of the necroptosis pathway, a form of programmed necrosis. In
response to stimuli such as tumor necrosis factor-alpha (TNFa), RIPK1 can initiate a signaling
cascade that leads to the formation of the necrosome, a protein complex that ultimately
executes cell death. Eclitasertib binds to the kinase domain of RIPK1, preventing its
autophosphorylation and subsequent activation, thereby blocking the necroptotic pathway.

/l Nodes TNFa [label="TNFa", fillcolor="#FBBCO05", fontcolor="#202124"]; TNFR1
[label="TNFR1", fillcolor="#FBBCO05", fontcolor="#202124"]; Complex_lI [label="Complex
\n(TRADD, TRAF2, clAP1/2, RIPK1)", shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"]; NFkB [label="NF-kB Activation\n(Pro-survival & Pro-inflammatory)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex_lla [label="Complex Ila\n(TRADD, FADD,
Caspase-8, RIPK1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis
[label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex_llb
[label="Necrosome (Complex IIb)\n(RIPK1, RIPK3, MLKL)", shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"]; Necroptosis [label="Necroptosis\n(Inflammatory Cell Death)",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eclitasertib [label="Eclitasertib\n(SAR443122)",
shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges TNFa -> TNFR1 [color="#5F6368"]; TNFR1 -> Complex_|I [color="#5F6368"];
Complex_1 -> NFkB [color="#34A853"]; Complex_| -> Complex_lla [style=dashed,
color="#5F6368"]; Complex_I -> Complex_llb [style=dashed, color="#5F6368"]; Complex_lla -
> Apoptosis [color="#EA4335"]; Complex_IIb -> Necroptosis [color="#EA4335"]; Eclitasertib ->
Complex_lIb [label="Inhibits RIPK1 Kinase Activity", arrowhead=tee, color="#4285F4",
fontcolor="#4285F4"]; } Eclitasertib's mechanism of action within the RIPK1 signaling pathway.

Chemical Synthesis

The chemical synthesis of Eclitasertib, systematically named (S)-5-benzyl-N-(5-methyl-4-oxo-
2,3,4,5-tetrahydropyrido[3,2-b][5][6]oxazepin-3-yl)-4H-1,2,4-triazole-3-carboxamide, is detailed
in the patent WO2017136727A1, filed by Denali Therapeutics. While the full, step-by-step
experimental protocol is extensive, the general synthetic strategy involves the coupling of two
key heterocyclic fragments. The synthesis is designed to produce the specific (S)-enantiomer,
which is the biologically active form of the molecule. Researchers are directed to this patent for
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a comprehensive description of the synthetic route, including starting materials, reaction
conditions, and purification methods.

/l Nodes Starting_Materials [label="Key Heterocyclic\nStarting Materials", fillcolor="#F1F3F4",
fontcolor="#202124"]; Multi_Step_Synthesis [label="Multi-Step\nSynthesis", shape=cds,
fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Fragment\nCoupling", shape=cds,
fillcolor="#FBBCO05", fontcolor="#202124"]; Purification [label="Purification and\nChiral
Resolution”, shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Eclitasertib
[label="Eclitasertib\n(Final Product)", shape=invhouse, fillcolor="#4285F4",
fontcolor="#FFFFFF"];

/l Edges Starting_Materials -> Multi_Step_Synthesis [color="#5F6368"]; Multi_Step_Synthesis -
> Coupling [color="#5F6368"]; Coupling -> Purification [color="#5F6368"]; Purification ->
Eclitasertib [color="#5F6368"]; } A generalized workflow for the chemical synthesis of
Eclitasertib.

Physicochemical and Pharmacokinetic Properties

Property Value Reference
Molecular Formula C19H18N6O3 [7]
Molecular Weight 378.39 g/mol [7]

3-(phenylmethyl)-N-
((39)-2,3,4,5-tetrahydro-5-

IUPAC Name methyl-4-oxopyrido(3,2-b) [7]
(1,4)oxazepin-3-yl)-1H-1,2,4-

triazole-5-carboxamide

ICso0 (RIPK1) 0.0375 pM [7]

Preclinical and Clinical Data

Eclitasertib has undergone preclinical evaluation and has advanced into clinical trials. A first-
in-human, two-part Phase 1 study in healthy participants assessed the safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of
Eclitasertib.[2][8]
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Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers[8]

Number of Subjects

Dose . . Key Findings
(Eclitasertib:Placebo)
10 mg 6:2 Well tolerated
30 mg 6:2 Well tolerated
100 mg 6:2 Well tolerated
200 mg 6:2 Well tolerated
400 mg 6:2 Well tolerated
800 mg 6:2 Well tolerated

Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Volunteers (14 days)[1]

Number of Subjects

Dose . . Key Findings
(Eclitasertib:Placebo)

50 mg QD 8:2 Well tolerated

100 mg QD 8:2 Well tolerated

200 mg QD 8:2 Well tolerated

600 mg QD 8:2 Well tolerated

Pharmacokinetic Parameters from Phase 1 Study[2]

Parameter Value
Median Tmax 3to 4 hours
Mean Elimination Half-life (t1/2) 6 to 9 hours

Bioavailability with High-Fat Meal

Not significantly impacted
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In this Phase 1 study, single and multiple oral doses of eclitasertib were well tolerated, with no
severe or serious adverse events related to the study drug reported.[2] At doses of 100 mg and
above, greater than 90% inhibition of RIPK1 phosphorylation was observed in human

peripheral blood mononuclear cells 12 hours after dosing in both the SAD and MAD studies.[2]

Eclitasertib has also been evaluated in a Phase 1b, randomized, double-blind, placebo-
controlled study in patients with severe COVID-19.[3][9] In this study, Eclitasertib was well
tolerated and showed trends toward a more rapid resolution of inflammatory biomarkers.[3][9]

Experimental Protocols
Measurement of RIPK1 Phosphorylation
The pharmacodynamic effects of Eclitasertib were assessed by measuring the reduction in

RIPK1 phosphorylation at serine 166 (pS166-RIPK1) in human peripheral blood mononuclear
cells (PBMCs).[2]

Sample Collection: Whole blood samples were collected from study participants at various
time points.

» PBMC Isolation: PBMCs were isolated from whole blood using standard density gradient
centrifugation.

e Lysis: Isolated PBMCs were lysed to extract cellular proteins.

e Immunoassay: The levels of pS166-RIPKL1 in the cell lysates were quantified using a meso
scale discovery (MSD) platform-based immunoassay. This assay utilizes a capture antibody
specific for total RIPK1 and a detection antibody that recognizes the phosphorylated S166
residue.[2]

o Data Analysis: The reduction in pS166-RIPK1 levels in Eclitasertib-treated participants was
compared to placebo-treated participants to determine the extent of target engagement.

Conclusion

Eclitasertib (SAR443122) is a promising, peripherally restricted RIPK1 inhibitor with a well-
defined mechanism of action and a favorable safety and pharmacokinetic profile demonstrated
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in early clinical studies. Its ability to potently and selectively inhibit a key driver of inflammation
and necroptosis positions it as a potential therapeutic agent for a variety of inflammatory and
autoimmune disorders. Ongoing and future clinical trials will further elucidate its efficacy and
role in treating these conditions. The detailed chemical synthesis, outlined in patent literature,
provides a clear path for its production and further investigation by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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